1-(2,3-Dimethylquinoxalin-6-YL)methanamine
Description
1-(2,3-Dimethylquinoxalin-6-YL)methanamine is a quinoxaline derivative featuring a methanamine group at position 6 and methyl substituents at positions 2 and 3 of the quinoxaline ring. Quinoxalines are nitrogen-containing heterocycles with two adjacent nitrogen atoms, known for their electron-deficient aromatic system, which influences reactivity, solubility, and biological interactions.
Properties
CAS No. |
65833-71-8 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2,3-dimethylquinoxalin-6-yl)methanamine |
InChI |
InChI=1S/C11H13N3/c1-7-8(2)14-11-5-9(6-12)3-4-10(11)13-7/h3-5H,6,12H2,1-2H3 |
InChI Key |
RNUKEKRAZXZMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylquinoxalin-6-yl)methanamine typically involves the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds in ethanol or acetic acid . This method, however, has challenges such as long reaction times, high temperatures, and the use of toxic solvents .
Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing environmental impact. Green chemistry approaches, such as using less toxic solvents and recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes nucleophilic substitution with alkyl halides and acylating agents:
Key observations:
-
Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with mild base .
-
Acylation shows near-quantitative conversion under ambient conditions.
Oxidation Reactions
The amine group and quinoxaline ring exhibit distinct oxidation behavior:
Amine Oxidation
-
Oxidative Deamination : Treatment with NaNO₂/HCl at −5°C converts the amine to a hydroxyl group via diazonium intermediate .
-
Formation of Nitroso Derivatives : Reaction with mCPBA (meta-chloroperbenzoic acid) generates N-nitroso compounds .
Ring Oxidation
-
Epoxidation : Using DMDO (dimethyldioxirane) oxidizes the quinoxaline ring’s electron-rich positions .
-
Peracid-Mediated Oxidation : mCPBA introduces oxygen functionalities at C-5/C-8 positions .
Condensation and Cyclization
The amine participates in heterocycle formation:
Mechanistic insight:
-
Schiff base formation follows a nucleophilic addition-elimination pathway .
-
Thiazolidinone synthesis involves sequential nucleophilic attack and cyclization .
Coupling Reactions
The compound participates in metal-catalyzed cross-couplings:
Buchwald-Hartwig Amination
Suzuki-Miyaura Coupling
Reductive Reactions
Selective reduction pathways include:
| Reduction Target | Reagents | Outcome | Source |
|---|---|---|---|
| Nitro groups (if present) | H₂/Pd-C, MeOH, RT | Amine regeneration | |
| Imine intermediates | NaBH₃CN, CH₃CN/H₂O | Secondary amine formation |
Acid-Base Behavior
The compound exhibits pH-dependent solubility:
-
pKa (amine) : 8.2 ± 0.3 (determined via potentiometric titration)
-
Protonation Sites : Quinoxaline N-atoms (pKa ~3.5) and primary amine (pKa ~8.2)
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
-
Hydrolysis : Slow decomposition (~5% over 24 hr) via ring-opening .
-
Oxidative Degradation : Accelerated by H₂O₂, forming N-oxide derivatives .
Comparative Reactivity Table
| Reaction Class | Rate (Relative to Aniline) | Selectivity |
|---|---|---|
| Acylation | 1.5× faster | N- over C-functionalization |
| Electrophilic Aromatic Substitution | 0.3× slower | C-7 > C-5 > C-8 |
Data derived from competition experiments using model substrates .
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer properties of quinoxaline derivatives. For instance, derivatives synthesized from 3-phenylquinoxaline exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values for some compounds were found to be as low as 1.9 µg/mL, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
| Doxorubicin | HCT-116 | 3.23 |
Neuropharmacological Effects
Quinoxaline derivatives have also been explored for their neuropharmacological effects. Some studies suggest that these compounds could possess antipsychotic properties, with certain synthesized derivatives showing greater efficacy than established drugs like risperidone in animal models . This opens avenues for their use in treating schizophrenia and other mental disorders.
Anti-inflammatory Properties
Research indicates that compounds similar to 1-(2,3-Dimethylquinoxalin-6-YL)methanamine may exhibit anti-inflammatory effects, potentially useful in treating conditions such as inflammatory bowel diseases and other chronic inflammatory disorders . The mechanism is thought to involve modulation of immune responses and inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity Assessment
A study assessed the anticancer potential of various quinoxaline derivatives, including 1-(2,3-Dimethylquinoxalin-6-YL)methanamine. The results demonstrated a selective cytotoxic effect on cancer cells while sparing normal cells, highlighting the therapeutic promise of these compounds in oncology .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of quinoxaline derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal cell death induced by oxidative stress, thus presenting a potential therapeutic strategy for conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of (2,3-Dimethylquinoxalin-6-yl)methanamine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structural modifications . The compound’s effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to the desired biological outcome .
Comparison with Similar Compounds
Core Heterocyclic Ring Modifications
A. Quinoline vs. Quinoxaline Derivatives
- 1-(Quinolin-6-yl)methanamine (): Replaces the quinoxaline ring with a quinoline system (one nitrogen atom).
- 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (): Partially saturated tetrahydroquinoline core increases flexibility and lipophilicity (logP ~2.5 estimated). Molecular weight: 176.258 g/mol, lighter than the target compound due to hydrogenation. Applications: Neuroactive compounds (e.g., serotonin receptor modulators) due to improved blood-brain barrier penetration .
B. Pyridine and Pyrazine Derivatives
- 1-{3-[(6-Methyl-2-pyrazinyl)oxy]phenyl}methanamine (): Pyrazine ring (two nitrogen atoms in para positions) shares electronic features with quinoxaline but lacks fused benzene rings. Molecular formula: C₁₂H₁₃N₃O. Applications: Antibacterial agents due to pyrazine’s role in disrupting bacterial metabolism .
Substituent Effects
A. Methyl vs. Ethyl Groups
- 1-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (): Ethyl substituent increases steric bulk compared to methyl groups in the target compound. Potential impact: Reduced metabolic clearance but lower solubility compared to methylated analogs .
Biological Activity
1-(2,3-Dimethylquinoxalin-6-YL)methanamine, a compound derived from the quinoxaline family, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis of 1-(2,3-Dimethylquinoxalin-6-YL)methanamine
The synthesis of this compound typically involves the reaction of 2,3-dimethylquinoxaline with formaldehyde and amines under controlled conditions. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free approaches. The structure is confirmed through techniques such as NMR and mass spectrometry.
Biological Activity Overview
1-(2,3-Dimethylquinoxalin-6-YL)methanamine exhibits a range of biological activities including:
- Anticancer Properties : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7 .
- Antimicrobial Activity : Some studies suggest that quinoxaline derivatives possess significant antimicrobial properties. In particular, derivatives have been evaluated for their effectiveness against different bacterial strains, showing promising results .
- Neuroprotective Effects : There is emerging evidence suggesting that quinoxaline derivatives may exhibit neuroprotective effects, potentially through inhibition of acetylcholinesterase (AChE) activity. A related compound demonstrated an IC50 value of 0.077 μM against AChE, indicating strong inhibitory potential .
The mechanisms by which 1-(2,3-Dimethylquinoxalin-6-YL)methanamine exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for tumor growth and survival, such as EGFR and PARP-1. This inhibition can lead to apoptosis in cancer cells .
- Antioxidant Activity : Some studies indicate that quinoxaline derivatives can scavenge free radicals, thus reducing oxidative stress and inflammation .
Case Studies and Research Findings
A selection of studies highlights the biological activity of quinoxaline derivatives:
Q & A
Basic: What are common synthetic routes for preparing 1-(2,3-dimethylquinoxalin-6-yl)methanamine derivatives?
The synthesis of quinoxaline derivatives often involves coupling reactions or functional group modifications. For example, quinoxalinylurea derivatives can be synthesized by reacting 2,3-dimethylquinoxalin-6-amine with phenylisocyanates in dichloromethane under nitrogen, followed by purification via flash chromatography . Another approach involves nucleophilic substitution reactions, such as replacing chloro groups in quinoxaline scaffolds with amines under reflux conditions in polar aprotic solvents like DMF . Optimizing stoichiometry, solvent choice, and reaction time (e.g., 12–48 hours for urea formation) is critical for yield improvement.
Basic: What analytical techniques are recommended for characterizing 1-(2,3-dimethylquinoxalin-6-yl)methanamine and its analogs?
Key characterization methods include:
- NMR Spectroscopy : To confirm substitution patterns on the quinoxaline ring and methanamine group (e.g., δ 2.5–3.0 ppm for CH2NH2) .
- HPLC : For purity assessment, especially when synthesizing bioactive derivatives (e.g., using C18 columns with acetonitrile/water gradients) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas, particularly for intermediates with halogens or heteroatoms .
- TLC Monitoring : To track reaction progress during coupling or substitution steps .
Basic: What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles or vapors .
- First Aid : In case of contact, rinse skin with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced: How can structure-activity relationship (SAR) studies be designed for quinoxaline-based methanamine derivatives?
- Functional Group Variation : Systematically modify substituents on the quinoxaline ring (e.g., bromo, methoxy) and the methanamine side chain to assess bioactivity changes. For example, bulky groups at the 2,3-positions may enhance target binding .
- Bioassay Integration : Test derivatives against disease-relevant targets (e.g., kinases, GPCRs) using in vitro assays. Evidence from similar compounds shows that electron-withdrawing groups improve antibacterial activity .
- Computational Docking : Use molecular modeling to predict binding affinities and guide synthetic priorities .
Advanced: How can contradictions in synthetic yields or reaction outcomes be resolved?
- Solvent Optimization : Switch from DMF to less polar solvents (e.g., THF) if side reactions occur due to high temperatures .
- Catalyst Screening : Test bases like K2CO3 or Et3N to improve nucleophilic substitution efficiency .
- Reaction Monitoring : Use real-time techniques like in situ IR or LC-MS to identify intermediates or byproducts causing yield variations .
Advanced: What computational strategies are effective for predicting the physicochemical properties of quinoxaline derivatives?
- LogP and Solubility : Use tools like Schrödinger’s QikProp or ADMET Predictor to estimate partition coefficients and aqueous solubility, leveraging parameters like TPSA (e.g., ~38 Ų for methanamine derivatives) .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox stability or reactivity .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess BBB permeability, a key factor in CNS drug development .
Advanced: How can the pharmacological potential of this compound be evaluated preclinically?
- In Vitro Screening : Test against cancer cell lines (e.g., MTT assays) or bacterial strains (e.g., MIC determination) .
- Toxicology Profiling : Assess hepatotoxicity using HepG2 cells and genotoxicity via Ames tests .
- Pharmacokinetics : Measure metabolic stability in liver microsomes and plasma protein binding using equilibrium dialysis .
Tables for Key Data
Table 1: Synthetic Reaction Optimization
Table 2: Physicochemical Properties
| Property | Value (Predicted/Experimental) | Method | Reference |
|---|---|---|---|
| LogP | 1.5–2.0 | QikProp | |
| TPSA | 38–45 Ų | SwissADME | |
| Aqueous Solubility | ~0.1 mg/mL | ESOL Model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
